molecular formula C14H20BrNO3 B2905648 Tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate CAS No. 2173996-35-3

Tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate

Cat. No.: B2905648
CAS No.: 2173996-35-3
M. Wt: 330.222
InChI Key: SKFDWDWAGNPXBI-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate is an organic compound with the molecular formula C14H20BrNO3. This compound is notable for its structural features, which include a piperidine ring substituted with a bromofuran moiety and a tert-butyl ester group. It is used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate typically involves multiple stepsThe final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Products include various oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the furan ring.

    Ester Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound in drug discovery and development.

    Industry: In the production of pharmaceuticals and fine chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate is unique due to the presence of the bromofuran moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex organic molecules and in drug discovery .

Properties

IUPAC Name

tert-butyl 4-(5-bromofuran-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(17)16-8-6-10(7-9-16)11-4-5-12(15)18-11/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFDWDWAGNPXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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